FGFR1 Kinase Inhibition
The target compound, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, exhibits direct inhibitory activity against the FGFR1 kinase domain. This provides a quantitative baseline that differentiates it from structurally related analogs with alternative substituents, which can demonstrate significantly altered potency profiles [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Parent 1H-pyrrolo[2,3-b]pyridine lead compound 1 (IC50 = 1.9 µM) and optimized derivative 4h (IC50 = 7 nM) [2] |
| Quantified Difference | ~16-fold more potent than initial lead 1; ~17-fold less potent than optimized clinical candidate analog 4h |
| Conditions | In vitro kinase assay, pH 7.5, 30°C, 12.5 µM ATP [1] |
Why This Matters
This data quantifies the compound's functional activity against a therapeutically relevant kinase, establishing its value as a validated hit compound for medicinal chemistry optimization programs.
- [1] BindingDB. IC50 data for ligand-target pair. IC50: 120 nM. In vitro kinase assay. (Accessed April 21, 2026). View Source
- [2] Su, X., Liu, Z., Yue, L., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 20651-20661. DOI: 10.1039/d1ra02660g. View Source
